molecular formula C18H27NO4 B5038395 (2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B5038395
M. Wt: 321.4 g/mol
InChI Key: JJKBIZDGBCLJRL-MDZDMXLPSA-N
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Description

(2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which is then reacted with an acyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and ethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

(E)-N-butyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-6-8-11-19(7-2)17(20)10-9-14-12-15(21-3)18(23-5)16(13-14)22-4/h9-10,12-13H,6-8,11H2,1-5H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKBIZDGBCLJRL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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